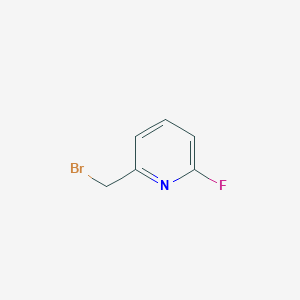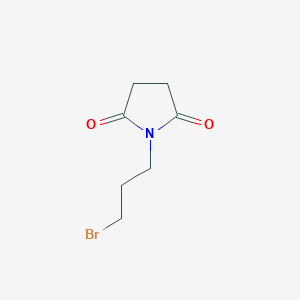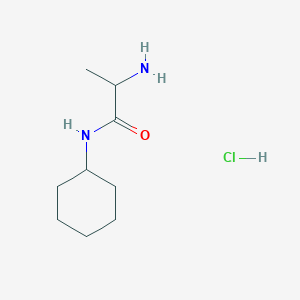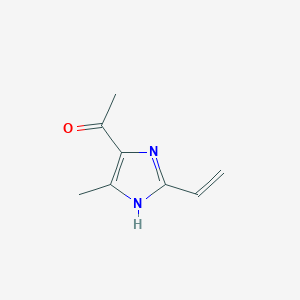![molecular formula C13H16BrNO B1282740 4-[(6-Bromohexyl)oxy]benzonitrile CAS No. 91944-99-9](/img/structure/B1282740.png)
4-[(6-Bromohexyl)oxy]benzonitrile
Übersicht
Beschreibung
“4-[(6-Bromohexyl)oxy]benzonitrile” is a chemical compound with the molecular formula C13H16BrNO . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile .
Molecular Structure Analysis
The molecular structure of “4-[(6-Bromohexyl)oxy]benzonitrile” includes a bromohexyl group attached to a benzonitrile group via an ether linkage . The molecule has an average mass of 386.286 Da and a monoisotopic mass of 385.078979 Da .Physical And Chemical Properties Analysis
“4-[(6-Bromohexyl)oxy]benzonitrile” has a density of 1.3±0.1 g/cm3, a boiling point of 532.9±40.0 °C at 760 mmHg, and a flash point of 276.1±27.3 °C . It has 4 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 6.10, indicating that it is relatively hydrophobic .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
4-[(6-Bromohexyl)oxy]benzonitrile, similar to other benzonitriles like dichlobenil, bromoxynil, and ioxynil, is often used as a herbicide. Studies on these compounds have revealed that they can lead to environmental concerns due to their persistence. For instance, the dichlobenil metabolite 2,6-dichlorobenzamide has been frequently detected as a groundwater contaminant, highlighting the need for detailed research on the environmental fate of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Radiation-Induced Hydroxylation
Research dating back to 1977 explored the radiation-induced hydroxylation of benzonitrile, including the impacts of various metal ions on this process. This study provides insights into the chemical behavior of benzonitriles under specific conditions, which may be relevant for understanding the properties and reactivity of 4-[(6-Bromohexyl)oxy]benzonitrile under similar circumstances (Eberhardt, 1977).
Applications in Battery Technology
In the realm of battery technology, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have shown potential as electrolyte additives for high voltage lithium-ion batteries. This suggests that compounds like 4-[(6-Bromohexyl)oxy]benzonitrile could be explored for similar applications to enhance battery performance and stability (Huang et al., 2014).
Medical Research: Dermatological Applications
In medical research, specific benzonitrile compounds have been studied for their potential in treating dermatological conditions. For example, a compound structurally related to 4-[(6-Bromohexyl)oxy]benzonitrile was investigated for its efficacy in controlling sebum and treating androgenetic alopecia, highlighting the potential medical applications of benzonitrile derivatives in dermatology (Li et al., 2008).
Liquid Crystalline Properties
The liquid crystalline properties of benzonitrile derivatives have been extensively studied. A series of benzonitrile compounds demonstrated unique liquid crystalline behavior, indicating potential applications in advanced materials science. These properties could be relevant for 4-[(6-Bromohexyl)oxy]benzonitrile in the development of new materials with specific optical or electronic characteristics (Ahipa et al., 2014).
Eigenschaften
IUPAC Name |
4-(6-bromohexoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMXJYXSDXBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541215 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Bromohexyl)oxy]benzonitrile | |
CAS RN |
91944-99-9 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1282661.png)









![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

